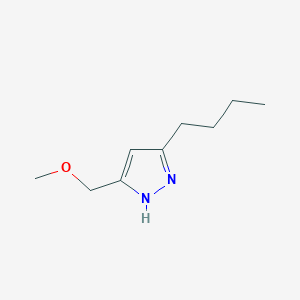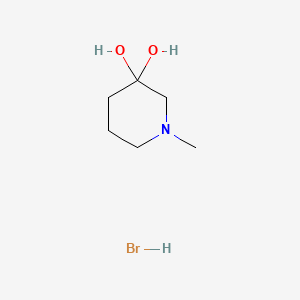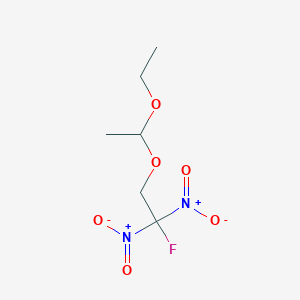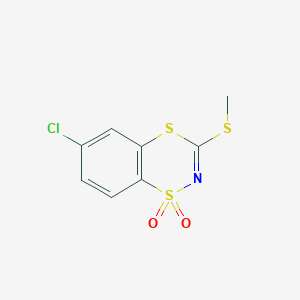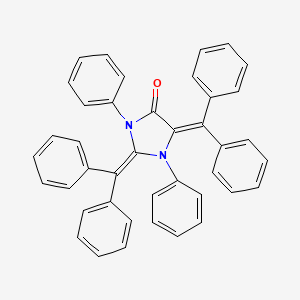
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its imidazolidinone core, which is substituted with diphenylmethylidene groups, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanone with an imidazolidinone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethanone derivatives, while reduction could produce diphenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one exerts its effects is primarily through its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is unique due to its imidazolidinone core and the presence of diphenylmethylidene groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
112305-65-4 |
|---|---|
Molekularformel |
C41H30N2O |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
2,5-dibenzhydrylidene-1,3-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C41H30N2O/c44-41-39(37(31-19-7-1-8-20-31)32-21-9-2-10-22-32)42(35-27-15-5-16-28-35)40(43(41)36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChI-Schlüssel |
QYEQTNKIJPOVHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(=O)N(C(=C(C3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





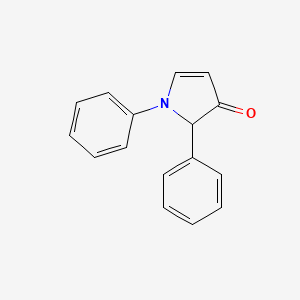
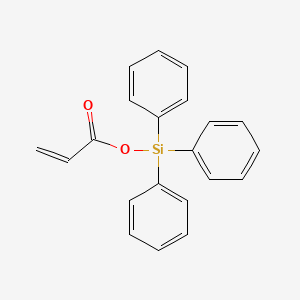
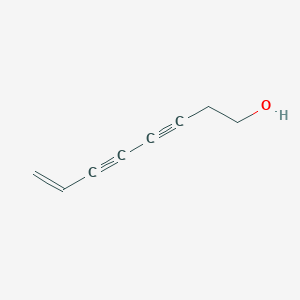
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)

